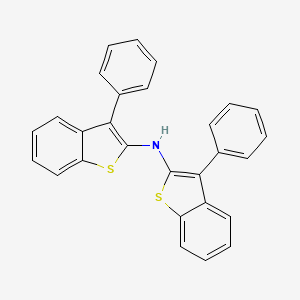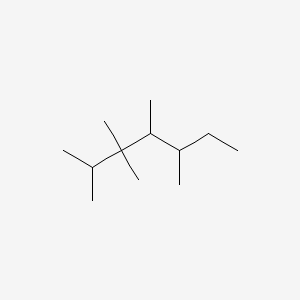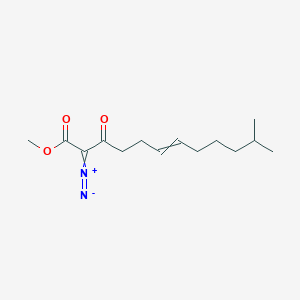
2-Diazonio-1-methoxy-11-methyl-1-oxododeca-2,6-dien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-methoxy-11-methyl-1-oxododeca-2,6-dien-3-olate is a complex organic compound with the molecular formula C14H22N2O3 It is characterized by the presence of a diazonium group, a methoxy group, and a dodecadienone structure
Preparation Methods
The synthesis of 2-Diazonio-1-methoxy-11-methyl-1-oxododeca-2,6-dien-3-olate typically involves the reaction of 6-Dodecenoic acid, 2-diazo-11-methyl-3-oxo-, methyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Diazonio-1-methoxy-11-methyl-1-oxododeca-2,6-dien-3-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the diazonium group to an amine group, altering the compound’s properties.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-methoxy-11-methyl-1-oxododeca-2,6-dien-3-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce diazonium groups into other molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive diazonium group.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-methoxy-11-methyl-1-oxododeca-2,6-dien-3-olate involves its ability to form reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar compounds to 2-Diazonio-1-methoxy-11-methyl-1-oxododeca-2,6-dien-3-olate include other diazonium salts and methoxy-substituted dienones. For example:
Methyl 2-diazo-3-oxobutanoate: This compound has a similar diazonium group but a different carbon backbone.
2-Diazonio-1-methoxy-3-oxodeca-1,6,8-trien-1-olate: Another compound with a similar structure but different substitution pattern. The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62151-27-3 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
methyl 2-diazo-11-methyl-3-oxododec-6-enoate |
InChI |
InChI=1S/C14H22N2O3/c1-11(2)9-7-5-4-6-8-10-12(17)13(16-15)14(18)19-3/h4,6,11H,5,7-10H2,1-3H3 |
InChI Key |
VLWLDUJDEBSROD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCCC(=O)C(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


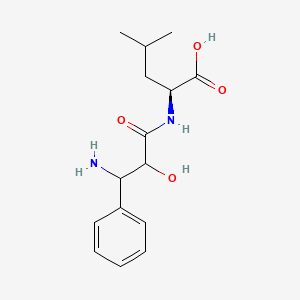
![1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14547595.png)
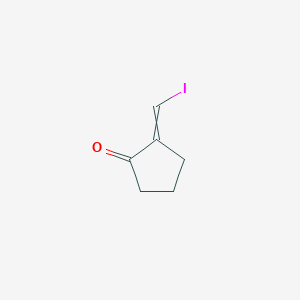



![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)
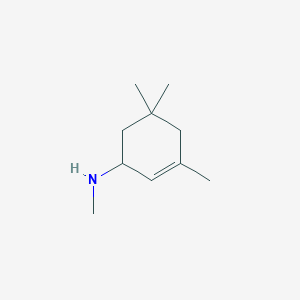


![4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate](/img/structure/B14547643.png)
![1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14547655.png)
